
N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline is a chemical compound with the molecular formula C22H19N3O and a molecular weight of 341.40 g/mol It is known for its unique structure, which includes a quinazoline ring system substituted with a phenoxy group and an aniline moiety
Métodos De Preparación
. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the quinazoline ring.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of cellular processes such as signal transduction, gene expression, and cell proliferation. The phenoxy group may also contribute to the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline can be compared with other similar compounds, such as:
N,N-Dimethyl-4-(4-phenylquinazolin-2-yl)aniline: This compound lacks the phenoxy group, which may result in different chemical and biological properties.
N,N-Dimethyl-4-(4-methoxyquinazolin-2-yl)aniline: The presence of a methoxy group instead of a phenoxy group can alter the compound’s reactivity and interactions with molecular targets.
N,N-Dimethyl-4-(4-chloroquinazolin-2-yl)aniline: The chloro group can influence the compound’s chemical stability and reactivity in substitution reactions.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
79916-51-1 |
|---|---|
Fórmula molecular |
C22H19N3O |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline |
InChI |
InChI=1S/C22H19N3O/c1-25(2)17-14-12-16(13-15-17)21-23-20-11-7-6-10-19(20)22(24-21)26-18-8-4-3-5-9-18/h3-15H,1-2H3 |
Clave InChI |
FUZVMZFXKNHVJY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


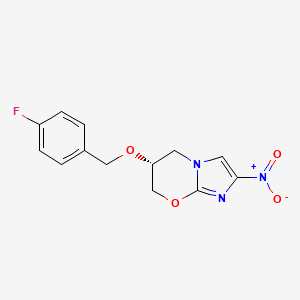

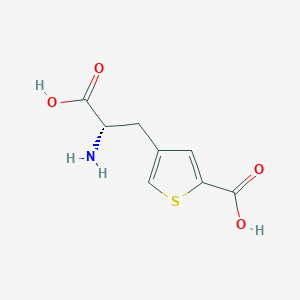
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
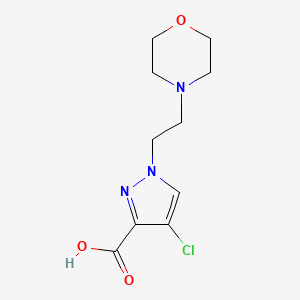
![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)

![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)


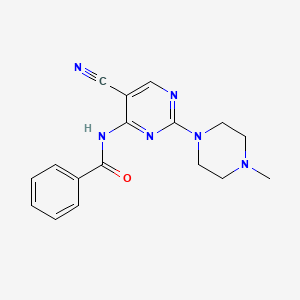
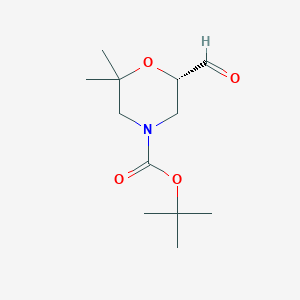
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
